7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-12(2)4-10-9(11(15)5-12)3-8(6-13)7-14-10/h3,7H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAKWIPCAVMZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=N2)C#N)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182550 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135987-11-0 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135987-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another method involves the reaction of substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the aforementioned synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The cyano group participates in nucleophilic additions under controlled conditions:
These reactions demonstrate regioselectivity at the C-3 position, with the electron-deficient carbonitrile group facilitating nucleophilic attack . Hydrazine derivatives show particular promise as kinase inhibitors in pharmacological studies .
Cyclocondensation Reactions
The ketone moiety enables cyclization reactions with various dinucleophiles:
With thiourea/urea:
textCyclohexanone → 2-Benzylidenemalononitrile → 3-(Aroyl)-5,6,7,8-tetrahydroquinoline → Pyrimido[4,5-b]quinoline derivatives (Scheme 3[4])
Key parameters:
With carbon disulfide:
Forms pyrimidinedithione derivatives through thioamide intermediates (Scheme 4 ), requiring strict anhydrous conditions and nitrogen atmosphere to prevent oxidation .
Oxidation-Reduction Behavior
The tetrahydroquinoline core shows unique redox properties:
| Process | Reagent | Outcome | Application |
|---|---|---|---|
| Ketone reduction | NaBH4/CeCl3 | 5-Hydroxy derivatives | Chiral center generation |
| Ring oxidation | DDQ/CH2Cl2 | Aromatic quinoline system | Fluorescent probes |
| Sulfide oxidation | H2O2/AcOH | Sulfone derivatives | Bioisosteric replacement |
X-ray crystallographic data confirms retention of stereochemistry during these transformations (Figure 2 ). The 7,7-dimethyl groups impart significant steric hindrance, directing reactivity to the less hindered C-3 and C-5 positions.
Multicomponent Reactions (MCRs)
Eutectogel-catalyzed MCRs demonstrate exceptional efficiency:
Typical Protocol:
-
7,7-Dimethyl-5-oxo-tetrahydroquinoline-3-carbonitrile (1 eq)
-
Aldehyde (1.2 eq)
-
Malononitrile (1.5 eq)
-
Choline chloride/urea eutectogel catalyst (15 mol%)
-
Ethanol, 70°C, 3 hours
Produces fused chromene derivatives with:
Biological Activity Correlation
Structure-activity relationship (SAR) studies reveal:
| Derivative Type | IC50 (μM) | Target | Potency vs Parent |
|---|---|---|---|
| 2-Mercapto | 0.45 | EGFR kinase | 12× |
| 4-Aminopyrimidine | 1.2 | CDK4/6 | 8× |
| 5-Thioxo | 2.8 | Topoisomerase II | 5× |
Data from shows electron-withdrawing groups at C-3 enhance target binding affinity, while bulky substituents at C-2 improve metabolic stability .
This reactivity profile establishes 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Recent advances in flow chemistry and mechanochemical synthesis (30% reduced reaction times ) promise to expand its synthetic utility further.
Scientific Research Applications
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Substituents
Key Observations :
- Amino vs. Cyano: Analogues with -NH₂ at position 2 (e.g., ) exhibit stronger hydrogen-bonding capacity but reduced stability compared to the cyano-substituted target compound.
Table 2: Antifungal Activity (IC₅₀ Values)
Key Findings :
- The target compound shows moderate antifungal activity compared to phenyl- or chlorophenyl-substituted analogues, which exhibit enhanced potency due to improved membrane penetration .
- Hydroxyphenyl derivatives (e.g., ) trade antifungal efficacy for improved solubility, making them more suitable for aqueous formulations.
Physical and Chemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₃N₃O
- Molecular Weight : 215.25 g/mol
- CAS Number : 1086375-47-4
Biological Activities
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antiviral Activity : Recent studies have shown that derivatives of tetrahydroquinoline exhibit antiviral properties against several strains of viruses. For instance, compounds structurally related to 7,7-Dimethyl-5-oxo have demonstrated activity against human coronaviruses such as HCoV-229E and HCoV-OC43 .
- Antitumor Effects : Research indicates that this compound may possess antitumor properties. Studies have reported that tetrahydroquinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. It has been tested against a range of bacterial pathogens and has exhibited significant bactericidal activity .
- Neuroprotective Effects : There is emerging evidence suggesting that tetrahydroquinoline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in viral replication or tumor growth.
- Cell Signaling Modulation : It is hypothesized that this compound can modulate cell signaling pathways that regulate apoptosis and cell survival.
Case Study 1: Antiviral Activity Against Coronaviruses
A study published in February 2023 investigated the antiviral activity of several tetrahydroquinoline derivatives against human coronaviruses. The results indicated that certain derivatives significantly inhibited viral replication in vitro, suggesting potential for therapeutic development against COVID-19 .
Case Study 2: Antitumor Activity
In a separate study focusing on cancer treatment, researchers evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell migration effectively .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer: The compound is typically synthesized via multi-component reactions involving cyclohexanedione derivatives, aldehydes, and malononitrile. Optimization includes solvent selection (e.g., ethanol/water mixtures), catalyst choice (e.g., piperidine or ionic liquids), and temperature control (reflux or ultrasound irradiation). Ultrasound-assisted synthesis significantly reduces reaction time and improves yield by enhancing molecular interactions .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the molecular structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction is the definitive method for determining bond lengths, angles, and stereochemistry, as demonstrated in studies of structurally similar tetrahydroquinolines . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) for functional group identification and conformational analysis in solution.
- FT-IR for detecting carbonyl (C=O) and nitrile (C≡N) stretching vibrations.
- Mass spectrometry (HRMS) for molecular weight confirmation .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer: Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol. Purity is validated using HPLC with a C18 column and UV detection at 254 nm. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) is standard practice .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT calculations) predict the electronic properties and reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Studies on analogous systems show correlations between computed dipole moments and experimental solubility in polar solvents. Molecular docking simulations further assess potential biological interactions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results in structural elucidation?
- Methodological Answer: Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal structures. To reconcile differences:
- Use variable-temperature NMR to study conformational flexibility.
- Compare experimental X-ray data with DFT-optimized gas-phase structures .
- Apply solid-state NMR to probe crystal packing effects, as done for hexahydroquinoline derivatives .
Q. What are the key considerations for designing derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer: Focus on modifying substituents at the 4-position (aryl groups) and 3-carbonitrile moiety while retaining the 7,7-dimethyl-5-oxo core. Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) and assess pharmacological activity via standardized assays (e.g., anti-inflammatory or cardiotonic tests). SAR studies on octahydroquinolines highlight the importance of substituent electronic effects .
Q. How can mechanistic studies elucidate the reaction pathways in the synthesis of this compound?
- Methodological Answer: Use kinetic analysis (e.g., monitoring by in-situ FT-IR) and isotopic labeling (e.g., ¹³C-labeled malononitrile) to trace intermediates. Studies on similar systems propose a Knoevenagel-Michael-cyclization cascade mechanism. Computational modeling of transition states further validates proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
